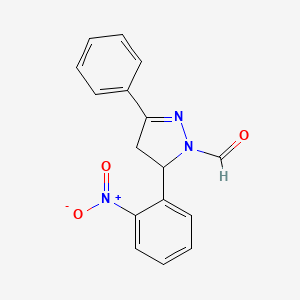
5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-硝基苯基)-3-苯基-4,5-二氢吡唑-1-甲醛是一种复杂的有机化合物,属于吡唑类。吡唑是一种五元杂环化合物,含有两个相邻的氮原子。该化合物以其含有一个硝基苯基、一个苯基和一个连接到吡唑环上的甲醛基团而著称。
准备方法
合成路线和反应条件
5-(2-硝基苯基)-3-苯基-4,5-二氢吡唑-1-甲醛的合成通常涉及多步有机反应。一种常见的方法包括将合适的肼衍生物与α,β-不饱和羰基化合物环化。反应条件通常需要使用乙醇或甲醇等溶剂,以及乙酸或对甲苯磺酸等催化剂。反应通常在回流条件下进行,以确保完全环化并形成吡唑环。
工业生产方法
虽然该化合物的具体工业生产方法尚未得到充分记录,但一般方法将涉及扩大实验室合成程序。这包括优化反应条件以提高产率和纯度,使用工业级溶剂和催化剂,以及采用连续流动反应器以提高效率和安全性。
化学反应分析
反应类型
5-(2-硝基苯基)-3-苯基-4,5-二氢吡唑-1-甲醛可以发生各种化学反应,包括:
氧化: 醛基可以使用高锰酸钾或三氧化铬等氧化剂氧化为羧酸。
还原: 硝基可以使用氢气在钯催化剂或硼氢化钠存在下还原为胺。
常用试剂和条件
氧化: 高锰酸钾 (KMnO₄),三氧化铬 (CrO₃)
还原: 氢气 (H₂) 与钯催化剂 (Pd/C),硼氢化钠 (NaBH₄)
取代: 卤素 (例如,氯,溴),硝化剂 (例如,硝酸)
主要产物
氧化: 5-(2-硝基苯基)-3-苯基-4,5-二氢吡唑-1-羧酸
还原: 5-(2-氨基苯基)-3-苯基-4,5-二氢吡唑-1-甲醛
取代: 根据所用试剂的不同,可生成各种取代衍生物
科学研究应用
化学: 用作合成更复杂有机分子的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 研究其作为药物设计和开发中的药效基团的潜力。
作用机制
5-(2-硝基苯基)-3-苯基-4,5-二氢吡唑-1-甲醛的作用机制尚未完全了解,但据信它与各种分子靶点和途径相互作用。硝基苯基可能参与氧化还原反应,而吡唑环可以与酶和受体相互作用。这些相互作用可以导致生物活性的调节,例如抑制微生物生长或诱导癌细胞凋亡。
相似化合物的比较
类似化合物
- 5-(2-硝基苯基)-2-呋喃甲酸
- 5-(4-硝基苯基)呋喃-2-羧酸
- 吲哚衍生物
独特性
5-(2-硝基苯基)-3-苯基-4,5-二氢吡唑-1-甲醛由于其官能团的特定组合而具有独特性,这赋予了其独特的化学反应性和生物活性。
属性
分子式 |
C16H13N3O3 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC 名称 |
3-(2-nitrophenyl)-5-phenyl-3,4-dihydropyrazole-2-carbaldehyde |
InChI |
InChI=1S/C16H13N3O3/c20-11-18-16(13-8-4-5-9-15(13)19(21)22)10-14(17-18)12-6-2-1-3-7-12/h1-9,11,16H,10H2 |
InChI 键 |
PZTBCSIDLDFAQN-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(N=C1C2=CC=CC=C2)C=O)C3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-methylbenzoate](/img/structure/B12495494.png)
![N-(2,3-dimethylphenyl)-4-methyl-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B12495509.png)


![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B12495520.png)

![N-butan-2-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495524.png)
![N,N-diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine](/img/structure/B12495527.png)
![N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine](/img/structure/B12495530.png)
![7-chloro-2-({[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12495540.png)
![N-(4-bromophenyl)-2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B12495549.png)
![4-chloro-2-methoxy-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12495556.png)
![4-[(4-Methoxyphenyl)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B12495565.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12495567.png)
